molecular formula C16H19N3O B2487782 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 473934-78-0

2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No.: B2487782
CAS No.: 473934-78-0
M. Wt: 269.348
InChI Key: QHGSXQXSYJZXHR-UHFFFAOYSA-N
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Description

2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazine derivative with a diketone or ketoester, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Reduction of the pyridazinone ring to form dihydropyridazinones.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nitrating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-phenyl-3(2H)-pyridazinone: Lacks the piperidino group.

    6-phenyl-5-piperidino-3(2H)-pyridazinone: Lacks the methyl group.

    2-methyl-5-piperidino-3(2H)-pyridazinone: Lacks the phenyl group.

Uniqueness

2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone is unique due to the presence of both the piperidino and phenyl groups, which may contribute to its specific biological activities and chemical properties.

Properties

IUPAC Name

2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-18-15(20)12-14(19-10-6-3-7-11-19)16(17-18)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGSXQXSYJZXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325179
Record name 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

473934-78-0
Record name 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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